4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Lipophilicity Partition coefficient Physicochemical property comparison

4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 1306739-92-3) is a synthetic heterocyclic compound belonging to the 2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole family, a scaffold with demonstrated dihydrofolate reductase (DHFR) inhibitory and antiproliferative activities. The compound features a fused triazine–benzimidazole bicyclic core substituted at the 4-position with a non-aromatic cyclohex-3-en-1-yl moiety (molecular formula C₁₅H₁₇N₅; MW 267.33 g/mol; LogP 3.06).

Molecular Formula C15H17N5
Molecular Weight 267.33 g/mol
CAS No. 1306739-92-3
Cat. No. B1487075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
CAS1306739-92-3
Molecular FormulaC15H17N5
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
InChIInChI=1S/C15H17N5/c16-14-18-13(10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)17-15(20)19-14/h1-2,4-5,8-10,13H,3,6-7H2,(H3,16,17,18,19)
InChIKeyBBDJTVWJDLONIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 1306739-92-3): Physicochemical Profile and Procurement-Relevant Identity


4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 1306739-92-3) is a synthetic heterocyclic compound belonging to the 2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole family, a scaffold with demonstrated dihydrofolate reductase (DHFR) inhibitory and antiproliferative activities [1][2]. The compound features a fused triazine–benzimidazole bicyclic core substituted at the 4-position with a non-aromatic cyclohex-3-en-1-yl moiety (molecular formula C₁₅H₁₇N₅; MW 267.33 g/mol; LogP 3.06) . Unlike the more extensively characterized 4-aryl or 4,4-dialkyl congeners, primary pharmacological data for this specific cyclohexenyl derivative remain absent from the peer-reviewed literature; a vendor technical note explicitly states: “Due to the lack of research on this specific compound, its mechanism of action is unknown” . Consequently, this guide focuses on quantifiable physicochemical differentiation and class-level biological inference to inform scientific selection decisions.

Why 4-Position Substituent Interchange Among 1,3,5-Triazino[1,2-a]benzimidazol-2-amines Is Scientifically Unreliable for Procurement Decisions


Although multiple 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines share a conserved aminodihydrotriazine pharmacophore, the 4-substituent exerts a dominant influence on both physicochemical properties and biological target engagement that precludes simple interchange. Published structure–activity relationship (SAR) data for this chemotype demonstrate that moving from a 4,4-dimethyl substituent (DHFR IC₅₀ = 10.9 µM) to 4-aryl substituents (antiproliferative IC₅₀ range 20–60 µM) alters both potency magnitude and selectivity profile [1][2]. The cyclohex-3-en-1-yl group of the target compound introduces a non-aromatic, partially unsaturated, chiral C(4) center that is absent in both aromatic and gem-dialkyl analogs, thereby modulating lipophilicity (LogP 3.06 vs. 1.99–2.91 for comparators), conformational flexibility, and potential metabolic susceptibility at the allylic position . No published experimental data support functional equivalence between the cyclohexenyl derivative and any 4-aryl, 4-heteroaryl, or 4,4-dialkyl analog; therefore, substitution without confirmatory biological profiling introduces uncontrolled risk in target-engagement studies .

Quantitative Differentiation Evidence for 4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Cyclohexenyl vs. 4,4-Dimethyl vs. 4-Pyridyl vs. 4-(4-Methylphenyl) Analogs

The target compound’s computed octanol–water partition coefficient (LogP = 3.06) is markedly higher than that of the 4,4-dimethyl analog (LogP = 2.25) and the 4-(pyridin-4-yl) analog (LogP = 1.99), and modestly higher than the 4-(4-methylphenyl) analog (LogP = 2.91) [1][2]. This ~0.8 log-unit increase relative to the dimethyl analog corresponds to a theoretical ~6.3-fold greater partition into the octanol phase, which has implications for membrane permeability, tissue distribution, and non-specific protein binding.

Lipophilicity Partition coefficient Physicochemical property comparison

Molecular Weight and Heavy-Atom Count Differentiation vs. Halogenated Aryl Analogs

With a molecular weight of 267.33 g/mol and 20 heavy atoms (C₁₅H₁₇N₅), the target compound is significantly lighter than the halogenated 4-(3-chloro-4-fluorophenyl) analog (MW = 315.73 g/mol; 22 heavy atoms) . This ~48 g/mol difference (15% lower MW) positions the cyclohexenyl derivative closer to the CNS-optimizable chemical space (MW < 300) and may confer superior ligand efficiency metrics if target potency is comparable.

Molecular weight Heavy-atom count Physicochemical property comparison

Class-Level DHFR Inhibitory Activity: Inferring Minimum Expected Potency from the Conserved 2-Amino-Triazinobenzimidazole Pharmacophore

The conserved 2-amino-3,4-dihydrotriazine pharmacophore present in the target compound has been shown to inhibit mammalian dihydrofolate reductase (DHFR) across multiple 4-substituted analogs. The most potent analog reported in the progenitor series, 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, demonstrated an IC₅₀ of 10.9 µM against mammalian DHFR [1]. More recently, 2-amino triazino benzimidazoles bearing 5,6-dimethyl substitution on the benzimidazole ring achieved Ki values as low as 9 nM against T. brucei DHFR [2]. As a class-level inference, the cyclohexenyl analog is expected to engage DHFR, but no specific potency value can be assigned without experimental determination. The quantitative differentiation from the 4,4-dimethyl comparator is currently unknown.

DHFR inhibition Antifolate Class-level SAR

Structural Topology Differentiation: Chiral sp³ C(4) Center in Cyclohexenyl vs. Achiral sp² C(4) in 4-Aryl Analogs

The 4-cyclohex-3-en-1-yl substituent introduces a tetrahedral (sp³) carbon at C(4) of the dihydrotriazine ring, rendering the target compound chiral and generating a non-planar, three-dimensional topology . In contrast, 4-aryl congeners (e.g., 4-(4-methylphenyl) analog) possess an sp² C(4) with limited conformational freedom and planar character [1]. The increased fraction of sp³ carbons (Fsp³ = 0.33 for the target vs. ~0.19–0.25 for 4-aryl analogs) enhances three-dimensionality, a parameter correlated with improved clinical success rates in drug discovery campaigns.

Chirality Three-dimensionality Conformational diversity

Procurement-Relevant Application Scenarios for 4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine Based on Quantitative Evidence


Chemical Probe Development Requiring Enhanced Membrane Permeability Relative to 4-Aryl Triazinobenzimidazoles

The LogP of 3.06 for the cyclohexenyl analog exceeds that of the 4-(pyridin-4-yl) analog (LogP 1.99) by over one log unit, predicting superior passive membrane diffusion [1]. For intracellular target engagement assays where compound accumulation is limited by permeability (e.g., anti-trypanosomal or anti-leishmanial DHFR targets residing within the parasite), this compound may serve as a more permeable scaffold starting point than polar heteroaryl congeners.

Fragment-Based or CNS-Optimized Library Design Leveraging Low Molecular Weight and Chiral sp³ Character

With MW = 267.33 g/mol (below the CNS drug-likeness threshold of 300) and an Fsp³ of ~0.33, the target compound is structurally aligned with the ‘escape from flatland’ paradigm that favors three-dimensional, chiral fragments for hit identification [1]. Procurement for fragment library enrichment or CNS-targeted screening collections can be rationalized by the compound’s lower MW relative to halogenated aryl analogs (ΔMW = −48 g/mol vs. the 3-chloro-4-fluorophenyl derivative) .

SAR Expansion of the 4-Position Substituent Space in Triazinobenzimidazole Antifolates

Published SAR for this chemotype has focused predominantly on 4-aryl, 4-heteroaryl, and 4,4-dialkyl substituents [1]. The cyclohex-3-en-1-yl group represents an unexplored non-aromatic, olefin-containing substitution that fills a structural gap in the current SAR landscape. Researchers developing antifolate leads may justify procurement specifically to probe whether the allylic cyclohexene moiety confers metabolic or selectivity advantages over the established 4,4-dimethyl or 4-aryl chemotypes.

Physicochemical Property Benchmarking for Triazinobenzimidazole Compound Libraries

As a compound for which LogP (3.06), density (1.5±0.1 g/cm³), boiling point (477.6±55.0 °C), and exact mass (267.148407 Da) have been documented , the cyclohexenyl derivative can serve as a physicochemical reference standard for calibrating computational LogP models or chromatographic retention time indices within triazinobenzimidazole screening libraries, enabling more accurate property predictions for novel analogs.

Quote Request

Request a Quote for 4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.